(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride

Description

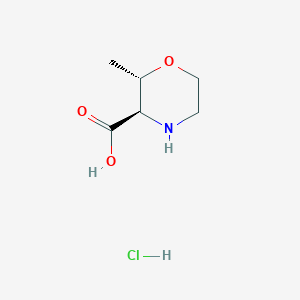

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride (CAS: 2287237-73-2) is a chiral morpholine derivative with a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . The compound features a six-membered morpholine ring with a carboxylic acid group at position 3 and a methyl substituent at position 2. Its stereochemistry (2S,3R) is critical for its biological activity, particularly in interactions with chiral environments such as enzyme binding pockets .

Properties

IUPAC Name |

(2S,3R)-2-methylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSLKJXCSUYWPS-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NCCO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride typically involves the cyclization of amino alcohols with α-haloacid chlorides. This process can be carried out under various conditions, including the use of solid-phase synthesis techniques . The reaction generally proceeds through a sequence of coupling, cyclization, and reduction reactions, yielding the desired morpholine derivative in good to excellent yields.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of transition metal catalysis and stereoselective synthesis methods are common to ensure the desired stereochemistry is achieved .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different morpholine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in pharmaceutical synthesis and other applications.

Scientific Research Applications

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The enantiomer (2R,3S)-2-methylmorpholine-3-carboxylic acid hydrochloride (CAS: 1808578-40-6) shares the same molecular formula and weight but differs in stereochemistry. This enantiomeric pair may exhibit divergent pharmacokinetic or pharmacodynamic profiles due to chiral recognition in biological systems .

Data Table: Stereochemical Comparison

Morpholine vs. Pyrrolidine Derivatives

Compounds with five-membered pyrrolidine rings (e.g., (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride , CAS: 159830-97-4) or fluorinated analogs (e.g., (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid hydrochloride ) differ in ring size and electronic properties, impacting conformational flexibility and binding interactions .

Data Table: Ring Structure Comparison

Substituent Effects

- Ester Derivatives : (S)-Methyl morpholine-3-carboxylate hydrochloride (CAS: 1447972-26-0) replaces the carboxylic acid with an ester group, increasing lipophilicity and altering solubility profiles .

Data Table: Substituent Impact

| Compound | Key Substituent | Biological Implication |

|---|---|---|

| (2S,3R)-Morpholine-3-carboxylic acid | Carboxylic acid | Enhances hydrogen bonding and polarity |

| (2S,3R)-3-Fluoropyrrolidine derivative | Fluorine | Improves metabolic stability |

| (S)-Methyl morpholine-3-carboxylate | Ester | Increases lipophilicity |

Biological Activity

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound belonging to the morpholine family. Its molecular structure includes a morpholine ring with a carboxylic acid group at the 3-position and a methyl group at the 2-position, enhancing its biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in neurological pharmacology.

- Molecular Formula : C₆H₁₁NO₃·HCl

- Molecular Weight : 145.158 g/mol

- Structure : Contains a six-membered morpholine ring with functional groups that contribute to its biological activity.

While the specific mechanism of action for this compound has not been fully elucidated, it is suggested to act as an inhibitor within various biochemical pathways. Experimental studies indicate its potential effects on neurotransmitter systems, possibly influencing receptors or enzymes critical for neurological functions.

Biological Activity and Research Findings

The biological activity of this compound has been evaluated through both computational predictions and experimental assays. Key findings include:

- Neurotransmitter System Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential use in treating neurological disorders.

- Inhibitory Effects : The compound has shown promise as an inhibitor in various biochemical pathways. It may affect neurotransmitter release or receptor activation, making it a candidate for further pharmacological exploration.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

-

Study on Structural Analogues :

- A study comparing various morpholine derivatives highlighted how modifications in the structure influence biological activity. For instance, compounds with similar morpholine structures exhibited varying affinities for neurotransmitter receptors, suggesting that subtle changes can lead to significant differences in pharmacological profiles.

-

Cytotoxicity Assays :

- While specific cytotoxicity data for this compound is limited, related compounds have been tested against cancer cell lines. These studies typically employ MTT assays to assess cell viability and determine IC₅₀ values . Such methodologies can be adapted to evaluate the cytotoxic potential of this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Morpholine | Six-membered ring with nitrogen | Basic structure; lacks carboxylic acid functionality |

| 4-Methylmorpholine | Methyl group at the 4-position | Different substitution pattern affects properties |

| 2-Aminomorpholine | Amino group at the 2-position | Potentially different biological activities |

| N-Methylmorpholine | Methyl substitution on nitrogen | Alters basicity and interaction profile |

The unique stereochemistry and functional groups of this compound enhance its biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.